Metabolic Incorporation into Lipid Droplets
In direct comparison, BODIPY 558/568 C12 demonstrates quantifiable metabolic incorporation into lipid droplets, unlike the passive staining of Nile Red. In a protocol for monitoring fatty acid trafficking, cells are pulse-chased with 2 μM BODIPY 558/568 C12, leading to its accumulation in LDs. This is then quantitatively tracked as it is trafficked from LDs to mitochondria under starvation conditions, a dynamic process not measurable with Nile Red [1].
| Evidence Dimension | Metabolic Integration into Lipid Trafficking Pathway |
|---|---|
| Target Compound Data | Active incorporation into LDs, ER, and mitochondria; enables quantification of FA trafficking from LDs to mitochondria under starvation [1]. |
| Comparator Or Baseline | Nile Red: Passive staining of neutral lipids; cannot report on metabolic flux or active trafficking [2]. |
| Quantified Difference | BODIPY 558/568 C12 serves as a metabolic tracer for quantitative flux analysis; Nile Red is a static lipid stain [1][2]. |
| Conditions | C2C12 myoblasts, U-2 OS cells, and mouse embryonic fibroblasts. Cells were incubated with 2 μM BODIPY 558/568 C12 for pulse-chase labeling and live-cell imaging [1]. |
Why This Matters
This matters for scientific selection because the ability to trace metabolic flux provides a functional readout of cellular lipid handling, which is critical for studies on metabolic diseases and drug effects on lipid metabolism, going far beyond simple lipid detection.
- [1] Miner GE, So CM, Cohen S. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells. STAR Protocols. 2024;5(3):103236. View Source
- [2] AmBeed. Lipid Droplet Dyes Product Page. View Source
